molecular formula C9H20ClNO2 B13716905 Ethyl 5-(Dimethylamino)pentanoate Hydrochloride

Ethyl 5-(Dimethylamino)pentanoate Hydrochloride

Cat. No.: B13716905
M. Wt: 209.71 g/mol
InChI Key: SKBSBWOPUUSDCM-UHFFFAOYSA-N
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Description

Ethyl 5-(Dimethylamino)pentanoate Hydrochloride is a chemical compound with the molecular formula C9H19NO2·HCl. It is an ester derivative of pentanoic acid, featuring a dimethylamino group attached to the fifth carbon atom of the pentanoate chain. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-(Dimethylamino)pentanoate Hydrochloride can be synthesized through a multi-step process. One common method involves the esterification of 5-(Dimethylamino)pentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(Dimethylamino)pentanoate Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amino group, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 5-(Dimethylamino)pentanoate Hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(Dimethylamino)pentanoate Hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with enzymes or receptors.

Comparison with Similar Compounds

Ethyl 5-(Dimethylamino)pentanoate Hydrochloride can be compared with similar compounds such as:

    Ethyl 4-(Dimethylamino)butanoate Hydrochloride: Similar structure but with a shorter carbon chain.

    Ethyl 6-(Dimethylamino)hexanoate Hydrochloride: Similar structure but with a longer carbon chain.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

The uniqueness of this compound lies in its specific chain length and functional groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C9H20ClNO2

Molecular Weight

209.71 g/mol

IUPAC Name

ethyl 5-(dimethylamino)pentanoate;hydrochloride

InChI

InChI=1S/C9H19NO2.ClH/c1-4-12-9(11)7-5-6-8-10(2)3;/h4-8H2,1-3H3;1H

InChI Key

SKBSBWOPUUSDCM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCN(C)C.Cl

Origin of Product

United States

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